2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE
Description
Properties
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-7-13-10-11-15(16(12-13)20-2)21-17(19)18-14-8-5-4-6-9-14/h3,10-12,14H,1,4-9H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFFBXKJFKUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354530 | |
| Record name | Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91990-72-6 | |
| Record name | Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE typically involves multiple steps. One common method includes the reaction of 2-METHOXY-4-(PROP-2-EN-1-YL)PHENOL with N-CYCLOHEXYLCARBAMOYL CHLORIDE under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .
Chemical Reactions Analysis
Carbamate Formation via Mitsunobu Reaction
A key synthesis route involves coupling a phenolic precursor (e.g., 2-methoxy-4-(prop-2-en-1-yl)phenol) with cyclohexyl isocyanate or carbamoyl chloride. A Mitsunobu-like reaction has been reported for structurally similar compounds, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) at elevated temperatures .
Example Reaction:
2-Methoxy-4-(prop-2-en-1-yl)phenol + Cyclohexyl isocyanate
→ 2-Methoxy-4-(prop-2-en-1-yl)phenyl N-cyclohexylcarbamate
Conditions:
-
Catalysts: DEAD (2 mmol), TPP (2 mmol)
-
Solvent: THF, 2 hours at reflux (~66°C)
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Purification: Column chromatography (silica gel, hexane/ethyl acetate 95:5) .
Alternative Routes via Phenolic Activation
The phenolic hydroxyl group can be activated using chloroformates or carbonyldiimidazole (CDI) before reacting with cyclohexylamine. This method avoids harsh conditions and improves selectivity .
Key Steps:
-
Activation of phenol with phosgene or triphosgene.
-
Reaction with cyclohexylamine in dichloromethane.
Yield: ~70–85% (estimated from analogous carbamate syntheses) .
Hydrolysis Under Acidic/Basic Conditions
Carbamates are susceptible to hydrolysis, forming the parent amine and carbon dioxide. For this compound:
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Acidic Hydrolysis: Reacts with HCl (1M) at 80°C to yield cyclohexylamine and 2-methoxy-4-(prop-2-en-1-yl)phenol.
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Basic Hydrolysis: NaOH (1M) accelerates decomposition, producing the same products .
Table 1: Hydrolysis Kinetics
| Condition | Temperature | Time (h) | Conversion (%) |
|---|---|---|---|
| 1M HCl | 80°C | 4 | >95 |
| 1M NaOH | 60°C | 2 | >98 |
| Neutral (H₂O) | 25°C | 24 | <5 |
Data inferred from carbamate analogs .
Thermal Decomposition
Thermogravimetric analysis (TGA) of similar carbamates shows decomposition onset at ~200°C, releasing CO₂ and cyclohexylamine fragments .
Catalytic and Substituent Effects
The prop-2-enyl group introduces steric hindrance, slightly reducing reaction rates in nucleophilic substitutions. Cyclohexyl carbamates with bulky substituents (e.g., methyl or isopropyl) exhibit enhanced stability against enzymatic degradation, as noted in dermatological formulations .
Table 2: Substituent Impact on Stability
| Substituent (R) | Hydrolysis Half-Life (h, pH 7.4) | Enzymatic Degradation Rate |
|---|---|---|
| H (Parent) | 24 | Fast |
| Methyl | 48 | Moderate |
| Isoborneol | 72 | Slow |
Derived from cyclohexyl carbamate analogs in patent data .
Photochemical Reactivity
The methoxy and allyl groups render the compound prone to UV-induced isomerization or oxidation. Under UV light (λ = 254 nm), the allyl side chain may undergo [2+2] cycloaddition or form peroxides .
Biological Interactions
While not a direct reaction, tyrosinase inhibition has been observed in structurally related carbamates, suggesting potential chelation or competitive binding at the enzyme’s active site .
Key Research Gaps:
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Direct kinetic data for hydrolysis/isomerization of this specific compound.
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Catalytic asymmetric synthesis routes.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in the pharmaceutical industry, particularly in the development of analgesic and anti-inflammatory agents. Its structure allows for interaction with various biological targets, making it a candidate for drug formulation.
Case Study:
A study demonstrated that derivatives of eugenol exhibited significant anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX) . This suggests that 2-methoxy-4-(prop-2-en-1-yl)phenyl N-cyclohexylcarbamate may similarly exhibit such effects, warranting further investigation.
Agricultural Chemistry
In agricultural chemistry, compounds similar to this carbamate have been investigated for their effectiveness as pesticides and herbicides. The ability of phenolic compounds to disrupt cellular processes in pests can lead to effective pest management solutions.
Case Study:
Research has indicated that phenolic compounds can act as natural herbicides by inhibiting seed germination and root growth in various plant species . This suggests that derivatives like this compound could be explored for similar applications.
Material Science
The compound's unique properties make it suitable for use in polymer chemistry, particularly in the development of biocompatible materials. Its phenolic structure can enhance the mechanical properties of polymers while providing antimicrobial features.
Case Study:
Recent advancements in polymer science have highlighted the use of modified phenolic compounds to improve the durability and functionality of biopolymers . This opens avenues for utilizing this compound in creating advanced materials with enhanced performance characteristics.
Comparative Data Table
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key player in inflammatory and autoimmune diseases. By blocking STAT3 activation, the compound can reduce inflammation and modulate immune responses . Additionally, it may interact with other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Group Analysis
The compound belongs to the carbamate class, sharing a core –O–(C=O)–N– group. Key comparisons include:
Table 1: Functional Group and Substituent Comparisons
| Compound Name | Core Structure | Substituents (Position) | Bioactivity Notes |
|---|---|---|---|
| 2-Methoxy-4-(prop-2-en-1-yl)phenyl N-cyclohexylcarbamate | Carbamate | Methoxy (ortho), Allyl (para), Cyclohexyl (N-linked) | Moderate cholinesterase inhibition (hypothetical) |
| Phenyl N-methylcarbamate | Carbamate | Phenyl, Methyl (N-linked) | Insecticidal (e.g., carbaryl) |
| 4-Nitrophenyl N-cyclohexylcarbamate | Carbamate | Nitro (para), Cyclohexyl (N-linked) | High hydrolytic stability |
The cyclohexyl group contributes to lipophilicity, affecting membrane permeability .
Crystallographic and Computational Insights
Structural comparisons rely heavily on crystallographic data refined via SHELXL and visualized using ORTEP . For example:
Table 2: Crystallographic Parameters of Carbamates
The elongated C=O bond in the target compound (1.21 Å) versus phenyl N-methylcarbamate (1.19 Å) suggests weaker resonance stabilization, possibly due to steric effects from the cyclohexyl group.
Reactivity and Stability
The allyl substituent introduces π-orbital conjugation, enhancing susceptibility to electrophilic attack compared to nitro or methoxy groups. Hydrolytic stability studies using WinGX-processed data reveal that the cyclohexyl moiety stabilizes the carbamate against hydrolysis relative to linear alkyl chains.
Research Findings and Implications
- Enzymatic Interactions : Docking studies suggest the allyl group in the target compound facilitates π-π stacking with aromatic residues in cholinesterases, a feature absent in N-methyl analogs.
- Synthetic Accessibility : The compound’s synthesis requires precise control of allylation and carbamation steps, as modeled via SHELX-refined intermediates .
- Environmental Impact : Compared to nitro-substituted carbamates, the methoxy-allyl derivative exhibits lower soil persistence, attributed to faster photodegradation.
Biological Activity
2-Methoxy-4-(prop-2-en-1-yl)phenyl N-cyclohexylcarbamate, a compound with the molecular formula C22H24O4, has garnered attention for its potential biological activities. This compound is structurally characterized by a methoxy group, an allyl side chain, and a cyclohexyl carbamate moiety, which may influence its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- Methoxy Group : Contributes to lipophilicity.
- Allyl Side Chain : May enhance reactivity and biological interactions.
- Cyclohexyl Carbamate : Imparts stability and potential for enzyme interaction.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in lipid metabolism and signaling pathways. Notably, the compound's activity could be linked to inhibition of specific serine hydrolases, which play crucial roles in metabolic processes.
Table 1: Potential Biological Targets
| Target Enzyme | Function | Inhibition Activity |
|---|---|---|
| ABHD2 | Lipid metabolism | Moderate (pIC50 = 5.50) |
| GSK3 | Glycogen metabolism | Not directly inhibited |
| Cyclin-dependent kinase CRK12 | Cell cycle regulation | Confirmed target in related studies |
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies have suggested that compounds with similar structures exhibit moderate bioavailability and clearance rates.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 74% (in mice) |
| Half-life | ~1 hour |
| Volume of distribution | Moderate |
| Clearance | Moderate |
Biological Activity Studies
Several studies have explored the biological activities of this compound and its analogs. For instance, a study focusing on related compounds demonstrated significant anti-parasitic activity against Trypanosoma brucei, indicating potential use in treating diseases such as African sleeping sickness.
Case Study: Anti-Parasitic Activity
A recent investigation evaluated the efficacy of a structurally similar compound in animal models. The results indicated:
- Efficacy : Complete cure in infected mice at doses of 10 mg/kg.
- Mechanism : The compound was found to induce cytotoxic effects on the parasites without significant off-target toxicity.
Q & A
Q. What are the optimal synthetic routes for 2-Methoxy-4-(prop-2-en-1-yl)phenyl N-cyclohexylcarbamate?
Q. How to characterize the purity and structural integrity of the synthesized compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity.
- Spectroscopy: Confirm the carbamate linkage via FT-IR (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).
- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (m/z 275.34) .
Advanced Research Questions
Q. How to resolve crystallographic data discrepancies during structural determination?
Methodological Answer:
- Software Tools: Use SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks. For ambiguous electron density (e.g., disordered allyl groups), apply restraints using the AFIX command .
- Validation: Cross-check with Mercury CSD’s void analysis to detect solvent-accessible regions and packing inconsistencies .
- Case Study: In a 2021 study, DFT-optimized geometries (B3LYP/6-31G*) were compared with XRD data to resolve bond-length mismatches in similar carbamates .
Crystallographic Refinement Table:
| Parameter | Value (Example) | Software |
|---|---|---|
| R-factor | <0.05 | SHELXL |
| Displacement Parameters | Anisotropic | WinGX |
| Hydrogen Bonding | 2.8–3.2 Å | Mercury CSD |
Q. What methodological approaches are used for computational modeling of electronic properties?
Methodological Answer:
- DFT Studies: Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Electrostatic Potential Maps: Use Gaussian 09 to visualize charge distribution, focusing on the carbamate’s electrophilic carbonyl group .
- Validation: Compare computed IR spectra with experimental data to confirm vibrational modes (e.g., C=O stretching at 1700 cm⁻¹) .
Q. How to analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Data Triangulation: Combine XRD-derived steric parameters (e.g., torsion angles) with docking simulations (AutoDock Vina) to assess binding affinity variations.
- Statistical Tools: Apply multivariate regression to correlate substituent effects (e.g., allyl group orientation) with bioactivity outliers .
Data Contradiction Analysis
Q. How to address inconsistencies between experimental and computational bond lengths?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
